molecular formula C6H12N2 B12936813 (1S,3R)-5-Azaspiro[2.4]heptan-1-amine

(1S,3R)-5-Azaspiro[2.4]heptan-1-amine

Cat. No.: B12936813
M. Wt: 112.17 g/mol
InChI Key: ILZZJZJQDKNJOH-NTSWFWBYSA-N
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Description

(1S,3R)-5-Azaspiro[2.4]heptan-1-amine is a unique organic compound characterized by its spirocyclic structure. This compound features a nitrogen atom integrated into a bicyclic framework, which imparts distinct chemical and physical properties. The spirocyclic structure is notable for its rigidity and three-dimensional shape, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,3R)-5-Azaspiro[2.4]heptan-1-amine typically involves the formation of the spirocyclic ring system followed by the introduction of the amine group. One common method includes the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. Subsequent functionalization steps introduce the amine group, often through reductive amination or nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography to ensure the compound meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions: (1S,3R)-5-Azaspiro[2.4]heptan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can modify the nitrogen-containing ring, potentially leading to ring-opening or further functionalization.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the spirocyclic framework.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be employed under various conditions, often in the presence of catalysts or under reflux.

Major Products: The major products of these reactions depend on the specific conditions and reagents used For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols

Scientific Research Applications

(1S,3R)-5-Azaspiro[2.4]heptan-1-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism by which (1S,3R)-5-Azaspiro[2.4]heptan-1-amine exerts its effects is largely dependent on its interaction with biological targets. The compound can interact with enzymes, receptors, and other proteins, potentially modulating their activity. For example, it may inhibit or activate specific enzymes, leading to changes in metabolic pathways. The spirocyclic structure allows for specific binding interactions, which can be exploited in drug design and development.

Comparison with Similar Compounds

    Spiro[2.4]heptan-4-one: Another spirocyclic compound with a ketone functional group.

    (1R,2R,5R)-3-(Benzylimino)-2,6,6-trimethylbicyclo[3.1.1]heptan-2-ol: A chiral amine with a similar bicyclic structure.

Uniqueness: (1S,3R)-5-Azaspiro[2.4]heptan-1-amine is unique due to its specific stereochemistry and the presence of an amine group within the spirocyclic framework. This combination of features imparts distinct chemical reactivity and biological activity, setting it apart from other spirocyclic compounds.

Properties

Molecular Formula

C6H12N2

Molecular Weight

112.17 g/mol

IUPAC Name

(2S,3R)-5-azaspiro[2.4]heptan-2-amine

InChI

InChI=1S/C6H12N2/c7-5-3-6(5)1-2-8-4-6/h5,8H,1-4,7H2/t5-,6+/m0/s1

InChI Key

ILZZJZJQDKNJOH-NTSWFWBYSA-N

Isomeric SMILES

C1CNC[C@]12C[C@@H]2N

Canonical SMILES

C1CNCC12CC2N

Origin of Product

United States

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